molecular formula C14H19N3S B5638076 3-isobutyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine

3-isobutyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-imine

Cat. No.: B5638076
M. Wt: 261.39 g/mol
InChI Key: PZJFULXFWPBTNQ-UHFFFAOYSA-N
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Description

3-isobutyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-imine is a heterocyclic compound belonging to the class of thienopyrimidines. These compounds are characterized by a thiophene ring fused to a pyrimidine ring.

Preparation Methods

The synthesis of 3-isobutyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-(prop-2-yn-1-yloxy)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidines with various aryl and alkyl azides in the presence of copper sulfate and sodium ascorbate as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-isobutyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-imine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 3-isobutyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-imine involves its interaction with molecular targets such as enzymes or receptors. For example, it may regulate the transcription of genes that control cell-cycle progression through the phosphorylation of histones . This leads to the inhibition of a subset of genes, affecting cellular functions and potentially leading to anticancer effects.

Comparison with Similar Compounds

3-isobutyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-imine can be compared with other thienopyrimidines, such as:

  • 5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : This compound shares a similar core structure but differs in its functional groups and specific applications .
  • 3-amino-7-tert-butyl-2-methyl-5,6,7,8-tetrahydro 1benzothieno[2,3-d]pyrimidin-4(3H)-one : Another related compound with distinct substituents that influence its chemical properties and biological activities .

The uniqueness of 3-isobutyl-5,6,7,8-tetrahydro1

Properties

IUPAC Name

3-(2-methylpropyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3S/c1-9(2)7-17-8-16-14-12(13(17)15)10-5-3-4-6-11(10)18-14/h8-9,15H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJFULXFWPBTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=NC2=C(C1=N)C3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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